molecular formula C30H50O2 B076105 Cycloart-23-ene-3beta,25-diol CAS No. 14599-48-5

Cycloart-23-ene-3beta,25-diol

Cat. No.: B076105
CAS No.: 14599-48-5
M. Wt: 442.7 g/mol
InChI Key: JSPGKOBNHWTKNT-CPGXJQKCSA-N
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Description

Cycloart-23-ene-3beta,25-diol is a triterpenoid . It is a natural product found in Euphorbia bungei, Aglaia rubiginosa, and other organisms . It has antidiabetic activity, the mechanism is due to increased pancreatic insulin secretion and antioxidant activity . It also exhibits protection of vital organs by minimizing toxic effects and related abnormalities of diabetic conditions .


Synthesis Analysis

The synthesis of (23E)-cycloart-23-ene-3beta,25-diol and its 23Z-isomer was achieved by using cycloartenol as a starting material . This revised the proposed structure of the natural isomer . The synthesis can be achieved through natural product extraction and chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be found in various sources . It is a pentacyclic steroid .


Chemical Reactions Analysis

This compound has shown inhibitory activity against COX-2 (80%) at a concentration of 100 uM (IC50 was 40 uM). At the same concentration, the compound showed weak activity against COX-1 (56%) with an IC50 value of 97 uM .


Physical and Chemical Properties Analysis

This compound is a white or off-white crystalline powder . It is stable at room temperature but may decompose under high temperature and sunlight exposure . It has good solubility in solvents .

Scientific Research Applications

  • Antidiabetic Properties : A study found that cycloart-23-ene-3beta,25-diol, isolated from the stem bark of Pongamia pinnata, stimulates the secretion of glucagon-like peptide-1 (GLP-1) in diabetic rats, indicating potential antidiabetic properties (Badole et al., 2013).

  • Chemical Structural Analysis : Another study focused on the structural revision of terpenoids, including this compound, to better understand their chemical properties (Takahashi et al., 2007).

  • Cytotoxicity and Biological Activity : Research on derivatives of cycloart-23Z-ene-3beta-25-diol isolated from Aglaia gigantea leaves showed significant cytotoxicity against human hepatoma and KB cells, indicating potential for cancer treatment (Nguyễn Văn Tuyến et al., 2014).

  • Combination Therapy for Diabetes : A study explored the effects of this compound in combination with L-glutamine and sitagliptin on GLP-1 secretion and oxidative stress in diabetic rats, showing additive antihyperglycemic effects (Badole et al., 2013).

  • Antioxidant and Antimicrobial Activities : this compound isolated from Pongamia pinnata has been shown to possess antioxidant and broad-spectrum antimicrobial activities, indicating potential use in treating oxidative stress and infections (Badole et al., 2011).

  • Cytotoxicity Against Cancer Cell Lines : Another study reported the isolation of cycloartane triterpenoids, including this compound, from Euphorbia macrostegia, showing significant cytotoxicity against cancer cell lines, indicating potential for cancer therapy (Baniadam et al., 2014).

  • Tyrosinase Inhibitory Properties : Cycloartane triterpenoids, including this compound, have been identified as tyrosinase inhibitors, which could have implications in treatments for skin pigmentation disorders (Khan et al., 2006).

Future Directions

The future directions of Cycloart-23-ene-3beta,25-diol research could involve further exploration of its promising analgesic and anti-inflammatory effects . It could be used as a template lead for designing anti-inflammatory compounds with good selectivity index, and potency for COX-2 .

Biochemical Analysis

Biochemical Properties

Cycloart-23-ene-3,25-diol has been shown to exhibit dose-dependent antioxidant activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to show inhibitory activity against COX-2 . The nature of these interactions is typically inhibitory, which can influence the biochemical reactions within the cell.

Cellular Effects

Cycloart-23-ene-3,25-diol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in diabetic rats , which can influence cellular metabolism and insulin secretion.

Molecular Mechanism

The molecular mechanism of action of Cycloart-23-ene-3,25-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloart-23-ene-3,25-diol have been observed to change over time . It has been reported that the antihyperglycaemic effect of this compound was sustained until 24 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of Cycloart-23-ene-3,25-diol vary with different dosages . For instance, it has been reported that the administration of Cycloart-23-ene-3,25-diol (1 mg/kg) and sitagliptin (5 mg/kg) alone reduced plasma glucose level in streptozotocin–nicotiamide induced type 2 diabetes mellitus in Sprague Dawley rats after 8 week treatment period .

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGKOBNHWTKNT-CPGXJQKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14599-48-5
Record name 1-(5-Hydroxy-1,5-dimethyl-3-hexenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta(a)cyclopropa(e)phenanthren-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,25-diol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Cycloart-23-ene-3,25-diol's anticancer activity?

A1: While the exact mechanism is still under investigation, research indicates that Cycloart-23-ene-3,25-diol exhibits inhibitory activity against MRCKα and MRCKβ kinases. [, ] These kinases play a crucial role in cancer cell progression and metastasis by regulating the cytoskeleton, which influences tumor cell motility and invasion. [] Specifically, MRCKα indirectly contributes to tumor progression by activating kinases like LIMK 1, known to be overexpressed in prostate cancer and implicated in tumor cell invasion and migration. []

Q2: What is the source of Cycloart-23-ene-3,25-diol?

A2: Cycloart-23-ene-3,25-diol has been isolated from various plant sources, including Jamaican Ball Moss (Tillandsia recurvata), [, ] Ervatamia divaricata, [] Senecio madagascariensis, [] Euphorbia decipiens, [] Ficus sansibarica, [] and Ervatamia hainanensis. []

Q3: What is the potency of Cycloart-23-ene-3,25-diol against MRCKα kinase?

A3: Studies have shown that Cycloart-23-ene-3,25-diol inhibits MRCKα kinase with a Kd of 0.21 μM. [] This indicates a strong binding affinity between the compound and the kinase.

Q4: How does the structure of Cycloart-23-ene-3,25-diol compare to other cycloartanes with MRCK kinase inhibitory activity?

A4: Research suggests a structure-activity relationship within the cycloartane family regarding their MRCK kinase inhibitory activity. [] Comparing Cycloart-23-ene-3,25-diol with other cycloartanes, such as Cycloartane-3,24,25-triol, Cycloart-25-ene-3,24-diol, and 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid, reveals that subtle differences in the presence and position of hydroxyl and ketone groups can influence their potency against MRCKα and MRCKβ kinases. []

Q5: Have there been any studies on the in vivo efficacy of Cycloart-23-ene-3,25-diol?

A5: While in vitro studies have shown promising results, further research is needed to determine the in vivo efficacy and safety profile of Cycloart-23-ene-3,25-diol. [, ] This includes exploring its pharmacokinetics, pharmacodynamics, and potential toxicity in animal models.

Q6: Are there any known analytical methods for characterizing and quantifying Cycloart-23-ene-3,25-diol?

A6: Researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize Cycloart-23-ene-3,25-diol. [, , , , , ] These methods provide detailed structural information and can quantify the compound in various matrices.

Q7: What is the significance of the structural revision of Cycloart-23-ene-3,25-diol?

A7: The initial structural assignment of naturally occurring Cycloart-23-ene-3,25-diol was revised from the Z-isomer to the E-isomer through synthetic studies. [] This revision, achieved by synthesizing both isomers and comparing their properties with the natural product, is crucial for accurate identification and understanding of its biological activity. []

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